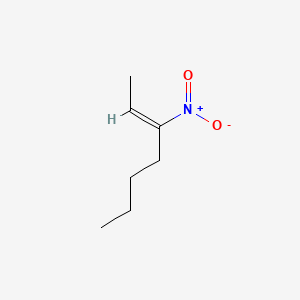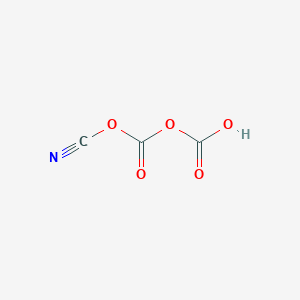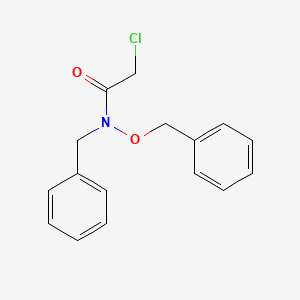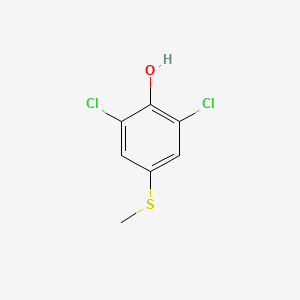
2,6-Dichloro-4-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-(methylsulfanyl)phenol is an organic compound with the molecular formula C7H6Cl2OS It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and a methylsulfanyl group is substituted at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(methylsulfanyl)phenol typically involves the chlorination of 4-(methylsulfanyl)phenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with oxidative stress pathways and cellular signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenol: Similar structure but lacks the methylsulfanyl group.
4-Methylsulfanylphenol: Similar structure but lacks the chlorine atoms.
2,4-Dichlorophenol: Chlorine atoms are substituted at different positions.
Uniqueness
2,6-Dichloro-4-(methylsulfanyl)phenol is unique due to the presence of both chlorine atoms and a methylsulfanyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
13333-77-2 |
|---|---|
Fórmula molecular |
C7H6Cl2OS |
Peso molecular |
209.09 g/mol |
Nombre IUPAC |
2,6-dichloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H6Cl2OS/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Clave InChI |
CEPJPPGQKMOFRX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C(=C1)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester](/img/structure/B14721785.png)


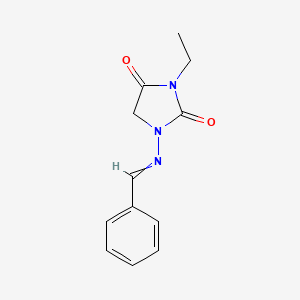
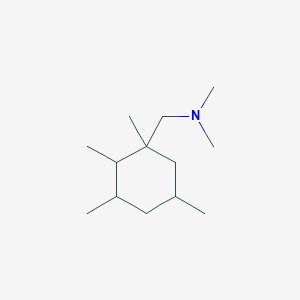
![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
